![molecular formula C13H20Cl4N2O B4414842 N-(2,3-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4414842.png)
N-(2,3-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
Overview
Description
N-(2,3-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, commonly known as DCM, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective serotonin reuptake inhibitor (SSRI) that has been shown to have antidepressant and anxiolytic effects in preclinical studies.
Mechanism of Action
DCM is a selective serotonin reuptake inhibitor (N-(2,3-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride) that works by blocking the reuptake of serotonin in the brain. This increases the concentration of serotonin in the synaptic cleft, which leads to an increase in serotonin signaling. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
DCM has been shown to have antidepressant and anxiolytic effects in preclinical studies. It has also been investigated as a potential treatment for neuropathic pain. DCM has been shown to increase the concentration of serotonin in the brain, which leads to an increase in serotonin signaling. This increase in serotonin signaling has been shown to have a positive effect on mood, anxiety, and pain perception.
Advantages and Limitations for Lab Experiments
One advantage of using DCM in lab experiments is that it is a selective serotonin reuptake inhibitor (N-(2,3-dichlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride) that has been extensively studied for its potential therapeutic applications. This makes it a useful tool compound in neuroscience research. One limitation of using DCM in lab experiments is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on DCM. One area of research is to investigate its potential as a treatment for neuropathic pain. Another area of research is to study the long-term effects of DCM on mood, anxiety, and pain perception. Additionally, there is a need to investigate the potential side effects of DCM and to develop new compounds that have improved efficacy and safety profiles.
Scientific Research Applications
DCM has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in preclinical studies and has also been investigated as a potential treatment for neuropathic pain. DCM has also been used as a tool compound in neuroscience research to study the role of serotonin in the brain.
properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O.2ClH/c14-12-3-1-2-11(13(12)15)10-16-4-5-17-6-8-18-9-7-17;;/h1-3,16H,4-10H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFNSTUEDYDVQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=C(C(=CC=C2)Cl)Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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